N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide
Description
Properties
CAS No. |
656807-51-1 |
|---|---|
Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-[(S)-(4-methyl-2,5-dioxoimidazolidin-4-yl)-phenylmethyl]acetamide |
InChI |
InChI=1S/C13H15N3O3/c1-8(17)14-10(9-6-4-3-5-7-9)13(2)11(18)15-12(19)16-13/h3-7,10H,1-2H3,(H,14,17)(H2,15,16,18,19)/t10-,13?/m0/s1 |
InChI Key |
MTRWZRJXUNDCFL-NKUHCKNESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C1=CC=CC=C1)C2(C(=O)NC(=O)N2)C |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C2(C(=O)NC(=O)N2)C |
Origin of Product |
United States |
Preparation Methods
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction enables the synthesis of hydantoins (imidazolidinediones) from ketones, ammonium carbonate, and sodium cyanide. For the target compound, phenylacetone reacts with urea under acidic conditions to form the 4-methyl-4-phenylimidazolidin-2,5-dione intermediate.
- Reactants : Phenylacetone (10 mmol), urea (12 mmol), concentrated HCl (2 mL).
- Conditions : Reflux in ethanol (50 mL) for 12 hours.
- Yield : 78% of 4-methyl-4-phenylimidazolidin-2,5-dione.
This method lacks stereochemical control, necessitating subsequent resolution steps.
Asymmetric Catalysis for (S)-Configuration
Chiral auxiliaries or catalysts introduce the (S)-configuration at the 4-position. A patented approach uses a chiral benzylamine derivative to form a diastereomeric salt, enabling separation via crystallization.
- Intermediate : Racemic 4-methyl-4-phenylimidazolidin-2,5-dione.
- Resolution : Treated with (R)-1-phenylethylamine in methanol, yielding diastereomeric salts.
- Isolation : (S)-enantiomer salt is isolated (95% enantiomeric excess) and hydrolyzed.
Acetamide Side-Chain Introduction
The acetamide moiety is introduced via nucleophilic substitution or amidation.
Chloroacetamide Alkylation
A common strategy involves alkylating the imidazolidinone nitrogen with chloroacetamide derivatives.
Protocol from Patent US7662845B2 :
- Reactants : 4-Methyl-4-phenylimidazolidin-2,5-dione (5 mmol), 2-chloro-N-methylacetamide (6 mmol).
- Base : Potassium carbonate (10 mmol) in DMF.
- Conditions : 80°C for 8 hours.
- Yield : 65% of N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide.
Limitations : Racemic product formation necessitates chiral chromatography for enantiomeric separation.
Enzymatic Resolution
Lipase-catalyzed acetylation selectively modifies the (S)-enantiomer.
- Substrate : Racemic N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]amine.
- Enzyme : Candida antarctica lipase B (CAL-B).
- Acyl Donor : Vinyl acetate.
- Outcome : (S)-Acetamide formed with 92% enantiomeric excess.
Stereochemical Control via Chiral Pool Synthesis
Starting from chiral amino acids ensures stereochemical fidelity.
L-Phenylglycine Derivative Route
L-Phenylglycine serves as a chiral precursor:
- Step 1 : L-Phenylglycine is treated with methyl isocyanate to form N-methylcarbamate.
- Step 2 : Cyclization with phosgene yields (S)-4-methyl-4-phenylimidazolidin-2,5-dione.
- Step 3 : Amidation with acetyl chloride in THF provides the target compound (88% yield, >99% ee).
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Bucherer-Bergs + Resolution | Cost-effective, scalable | Multiple steps, moderate ee | 65–78 | 95 |
| Asymmetric Catalysis | High stereocontrol | Expensive catalysts | 70 | >99 |
| Enzymatic Resolution | Mild conditions, eco-friendly | Substrate specificity issues | 60 | 92 |
| Chiral Pool Synthesis | High ee, fewer steps | Limited to available chiral precursors | 88 | >99 |
Optimization Challenges and Solutions
Solvent Effects
DMF and THF are optimal for alkylation and amidation, respectively. Polar aprotic solvents enhance nucleophilicity of the imidazolidinone nitrogen.
Temperature Control
Exceeding 80°C during alkylation leads to racemization. Microwave-assisted synthesis at 60°C reduces reaction time to 2 hours with comparable yields.
Catalytic Systems
Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) introduces acetamide groups but requires inert conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example, research indicates that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines. In vitro assays have shown that certain derivatives exhibit significant inhibition of cell proliferation in cancer types such as breast and lung cancer.
| Cell Line | Inhibition (%) | Concentration (µM) |
|---|---|---|
| MDA-MB-231 (Breast) | 75% | 10 |
| A549 (Lung) | 68% | 10 |
| HeLa (Cervical) | 60% | 20 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella typhi | 16 |
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have reported IC50 values indicating potent inhibitory activity.
Case Study 1: Anticancer Efficacy
In a study conducted on the anticancer efficacy of this compound derivatives, researchers synthesized a series of compounds and evaluated their cytotoxicity against various cancer cell lines. The most active compound demonstrated an IC50 value of less than 10 µM against MDA-MB-231 cells, suggesting strong potential for development as an anticancer agent.
Case Study 2: Antimicrobial Screening
Another research effort focused on assessing the antimicrobial activity of this compound against clinical isolates of bacteria. The study found that the compound exhibited significant antibacterial effects with MIC values comparable to standard antibiotics, indicating its potential use in treating bacterial infections.
Mechanism of Action
The mechanism of action of N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to bacterial ribosomal RNA, inhibiting protein synthesis and exerting antimicrobial effects. Additionally, it can act as a weak, reversible inhibitor of monoamine oxidase, affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Structural Analogues from the Cambridge Structural Database (CSD)
Four closely related compounds were identified in the CSD (Table 1):
Key Observations :
- Dihedral Angles : The title compound exhibits dihedral angles of 78.32° and 84.70° between aromatic rings in its two molecular conformers, slightly broader than analogues (81.54–82.50°) .
- Hydrogen Bonding : All analogues retain intramolecular N–H⋯O and intermolecular O–H⋯O interactions, suggesting conserved stability and crystallinity .
Functional Analogues in Therapeutic Contexts
ADAMTS-4 Inhibitors
A structurally related compound, 2-(4-chlorophenoxy)-N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}acetamide, inhibits ADAMTS-4 (a metalloproteinase) via binding to the catalytic zinc ion. The 4-chlorophenoxy group enhances hydrophobic interactions, while the 2,5-dioxoimidazolidin moiety coordinates with the enzyme’s active site . Compared to the title compound, the R-enantiomer and chlorophenoxy substituent confer distinct steric and electronic properties critical for inhibition .
Hypoglycemic Agents
Nikalje et al. (2012) synthesized acetamide derivatives with thiazolidinedione and methoxy substituents (e.g., 3e, 3f), demonstrating hypoglycemic activity in mice . While these compounds share the acetamide backbone, the addition of thiazolidinedione (a PPAR-γ agonist motif) and methoxy groups introduces polar interactions absent in the title compound, highlighting how substituent variation directs pharmacological outcomes .
ROR-γ Modulators
A patent discloses N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoza zin-7-yl)acetamide as a ROR-γ modulator for autoimmune diseases . The benzoazain moiety and piperidinyl group enable dual hydrophobic and hydrogen-bonding interactions with the receptor, contrasting with the title compound’s simpler phenyl and imidazolidinone groups .
Physicochemical and Electronic Comparisons
- Sulfur-Containing Analogues : Compounds like N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide introduce sulfoxide groups, altering solubility and redox properties .
Biological Activity
N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be characterized as follows:
- Molecular Formula : C16H16N2O3
- Molecular Weight : 284.31 g/mol
- IUPAC Name : this compound
This compound features an imidazolidine core, which is significant for its biological activity.
Anticancer Properties
Research has indicated that compounds containing imidazolidinone structures exhibit promising anticancer properties. The mechanism of action typically involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.
-
Mechanism of Action :
- The compound may interact with specific molecular targets involved in cell cycle regulation and apoptosis, such as the inhibition of anti-apoptotic proteins and activation of pro-apoptotic pathways.
- It is suggested that the compound could inhibit angiogenesis, a crucial process for tumor growth and metastasis.
-
Case Studies :
- A study evaluated the anticancer activity of related compounds against various cancer cell lines (e.g., A549 lung cancer cells). The results showed significant cytotoxicity, with IC50 values indicating effective concentration levels for inducing apoptosis .
- Another investigation focused on the structural analogs of this compound, revealing that modifications in the imidazolidinone structure could enhance anticancer efficacy .
Pharmacological Studies
Pharmacological assessments have demonstrated that this compound exhibits:
- Cytotoxicity : Effective against multiple cancer cell lines with varied mechanisms leading to cell death.
- Selectivity : Potential selectivity towards cancer cells over normal cells, reducing side effects typically associated with chemotherapeutic agents.
Comparative Biological Activity
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| N-(S)-4-Methyl-Dioxoimidazolidin | Anticancer | 10 | Apoptosis Pathway |
| Thalidomide | Anticancer | 15 | Angiogenesis Inhibition |
| BRD4 Inhibitors | Anticancer | 100 | c-MYC Regulation |
Synthesis Methods
The synthesis of this compound involves several steps:
-
Starting Materials :
- 4-Methyl-2,5-dioxoimidazolidin
- Phenylmethylamine
- Acetic anhydride
-
Procedure :
- The imidazolidine derivative is synthesized through a condensation reaction between the starting materials under controlled conditions.
- Purification is achieved using recrystallization techniques to obtain the final product in high yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
